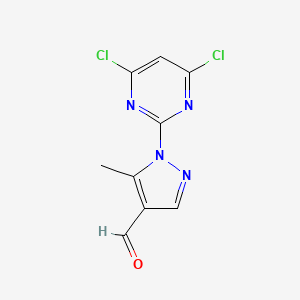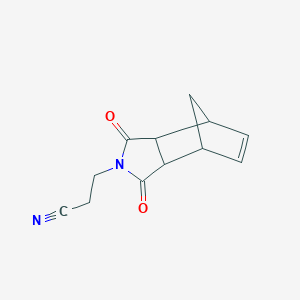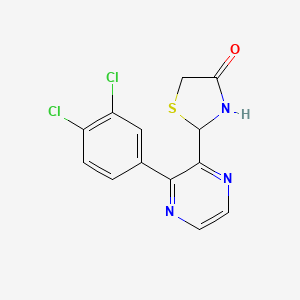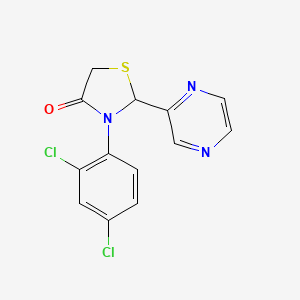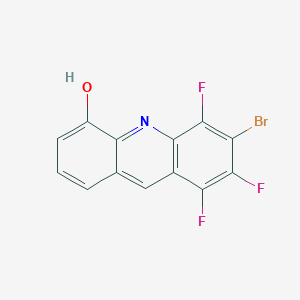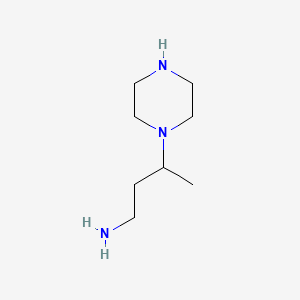
gamma-Methyl-1-piperazinepropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Methyl-1-piperazinepropanamine: is a chemical compound with the molecular formula C8H19N3 . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-Methyl-1-piperazinepropanamine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Gamma-Methyl-1-piperazinepropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Gamma-Methyl-1-piperazinepropanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of gamma-Methyl-1-piperazinepropanamine involves its interaction with specific molecular targets, such as GABA receptors. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms, making it useful in anthelmintic applications .
Comparison with Similar Compounds
Gamma-Methyl-1-piperazinepropanamine can be compared with other piperazine derivatives, such as:
1-(3-Aminopropyl)-4-methylpiperazine: Similar in structure but with different functional groups, leading to varied chemical properties and applications.
Piperazine: The parent compound, which is widely used as an anthelmintic agent and in the synthesis of various pharmaceuticals.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Properties
CAS No. |
90853-14-8 |
|---|---|
Molecular Formula |
C8H19N3 |
Molecular Weight |
157.26 g/mol |
IUPAC Name |
3-piperazin-1-ylbutan-1-amine |
InChI |
InChI=1S/C8H19N3/c1-8(2-3-9)11-6-4-10-5-7-11/h8,10H,2-7,9H2,1H3 |
InChI Key |
JDAUUZDQFBEJSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide](/img/structure/B12908988.png)
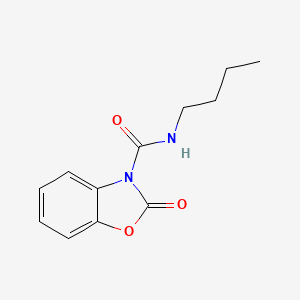

![N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12909008.png)
![N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide](/img/structure/B12909011.png)
![5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12909016.png)
